Europium perchlorate

Beschreibung

Significance of Lanthanide(III) Ion Coordination Chemistry in Solution

The coordination chemistry of trivalent lanthanide ions (Ln³⁺) in solution is a field of extensive study due to the unique electronic and magnetic properties stemming from their 4f orbitals. acs.org This area of chemistry is foundational to the development of advanced materials with applications in luminescence, magnetism, and medicine. diva-portal.orgrsc.org The f-f electronic transitions of lanthanide ions, although parity-forbidden, result in characteristic sharp and narrow emission bands with long lifetimes, making them exceptional luminescent probes. mdpi.com

Europium(III) ions, in particular, are renowned for their intense red emission, typically around 612-614 nm, which is valuable for applications such as bioimaging probes, luminescent markers, and components in light-emitting devices. spiedigitallibrary.orgscielo.br The efficiency of this luminescence is highly dependent on the ion's coordination environment. Organic ligands can act as "antennas," absorbing light and transferring the energy to the central Eu³⁺ ion, a process that significantly enhances emission intensity. mdpi.comscielo.bredp-open.org

The study of lanthanide coordination chemistry in solution allows researchers to understand and manipulate these properties. Factors such as the number and type of coordinating atoms, the geometry of the complex, and the nature of the solvent all influence the resulting photophysical and magnetic behavior. rsc.orgmdpi.comresearchgate.net A key periodic trend governing this chemistry is the "lanthanide contraction," the steady decrease in ionic radii across the series, which affects coordination numbers and complex stability. researchgate.netosti.gov Understanding these relationships is crucial for designing molecules with tailored functions, from MRI contrast agents to catalysts for organic synthesis. acs.orgdiva-portal.org

Eigenschaften

IUPAC Name |

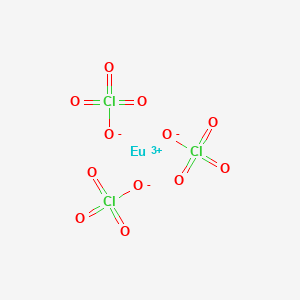

europium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Eu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBBDPJZIDRZFY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu(ClO4)3, Cl3EuO12 | |

| Record name | Europium(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Europium(III)_perchlorate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13537-22-9 | |

| Record name | Europium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Structural Elucidation of Europium Iii Perchlorate Complexes

Synthetic Methodologies for Europium(III) Perchlorate Coordination Compounds

The synthesis of europium(III) perchlorate complexes is a versatile field, encompassing the formation of simple solvated ions to intricate ternary and polymeric structures. The methodologies are tailored to isolate compounds with specific coordination environments and properties.

In solution, the europium(III) ion exists in a solvated state, with solvent molecules directly coordinated to the metal center. Europium(III) perchlorate is often used as a precursor salt in these systems. strem.comamericanelements.com In dilute aqueous solutions, fluorescence lifetime measurements of the Eu³⁺ ion have been used to investigate complex formation. acs.orgacs.org Studies indicate that while ions like nitrate can form inner-sphere complexes, the perchlorate ion generally does not, though at high concentrations it may influence the hydration structure of the Eu(III) ion. researchgate.net The total solvation number for the europium ion has been shown to vary depending on the solvent, decreasing from nine in neat water to eight in dimethylsulfoxide and dimethylformamide. researchgate.net The preparation of solvated europium(III) perchlorate typically involves dissolving europium oxide in perchloric acid, followed by evaporation and drying. matec-conferences.org

The coordination of organic ligands to solvated europium(III) perchlorate displaces the solvent molecules to form stable complexes.

Cyclam Complexes : The reaction of 1,4,8,11-tetraazacyclotetradecane (cyclam) derivatives with europium perchlorate yields stable 1:1 complexes. For instance, a tetrasubstituted cyclam ligand, N,N',N'',N'''-tetrakis(2-quinolinemethyl-1-oxide)-1,4,8,11-tetraazacyclotetradecane, readily forms a complex with this compound in acetonitrile solution. tandfonline.com Macrocyclic tris-bidentate 1,2-hydroxypyridonate (HOPO) complexes incorporating a cyclam cap have also been synthesized by reacting the ligand with EuCl₃·6H₂O, demonstrating the versatility of these macrocycles in forming kinetically inert europium complexes. nih.gov

Phosphine Oxide Complexes : Phosphine oxides are effective ligands for europium(III) ions. Complexes with β-ketophosphine oxides and bis(phosphine oxide) have been synthesized to create compounds with high luminescence. mdpi.com The synthesis of europium(III) complexes with ligands like triphenylphosphine oxide (TPPO) typically involves reacting a europium salt with the phosphine oxide ligand in a suitable solvent. capes.gov.br The extraction of europium from solutions can also be achieved using phosphine oxides, highlighting their strong coordinating ability. researchgate.net

Ternary complexes, which contain the europium(III) ion, the perchlorate anion, and two different types of coordinating ligands, are synthesized to fine-tune the properties of the final material, particularly its luminescence. The synthesis often involves a stepwise approach. First, a binary complex is formed by reacting this compound with a primary ligand, such as a sulfoxide. matec-conferences.org Subsequently, a second ligand, like 1,10-phenanthroline or salicylic acid, is introduced to form the ternary complex. researchgate.netscientific.net

For example, a binary complex of this compound with bis(benzylsulfinyl)methane can be prepared by mixing ether solutions of the respective compounds. A ternary complex is then formed by adding a second ligand, such as 2,2'-dipyridyl, to the reaction mixture. Similarly, ternary complexes with diphenyl sulfoxide (DPSO) and phenanthroline (phen) have been successfully synthesized. researchgate.net Another approach involves synthesizing a novel binary complex first and then introducing a second ligand, like salicylic acid, to create the ternary structure. scientific.net Core-shell nanoparticles with an organic shell composed of a europium(III) perchlorate complex have also been fabricated, where a binary complex is first synthesized and then coated onto silica nanoparticles. nih.gov

Synthesis of Europium(III) Perchlorate Complexes with Organic Ligands (e.g., cyclam, phosphine oxides)

Crystallographic Analysis of Europium(III) Perchlorate Adducts and Coordination Polymers

Single-crystal X-ray diffraction analysis has been employed to elucidate the structures of numerous europium(III) perchlorate complexes. These studies reveal the arrangement of ligands around the central europium ion and the role of perchlorate anions, which can be either coordinating or non-coordinating counter-ions.

For example, the crystal structure of tris-(2,2',6',2''-terpyridyl)europium(III) perchlorate was determined by X-ray diffraction, confirming the complex's stoichiometry and the coordination environment of the metal ion. rsc.orgrsc.org In another study, the structure of a polynuclear europium compound with N-phosphonomethylglycine revealed a two-dimensional polymer where one of the perchlorate groups is directly involved in coordination to the europium ion. The analysis of polyurethane materials containing a europium complex showed that at lower concentrations, the complex is dispersed evenly, but at higher concentrations, diffraction peaks corresponding to the europium complex appear, indicating some aggregation. nih.gov The structure of a tetranuclear europium cage complex with perchlorate anions was also confirmed by X-ray crystallography, showing the anions were omitted for clarity in the final representation. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Eu(terpy)₃₃ | Monoclinic | C2/c | Nona-coordinate Eu(III) ion with three tridentate terpyridyl ligands. | rsc.orgrsc.org |

| Eu₂(PMG)₂(H₂O)₇(ClO₄)₃·H₂O | Not Specified | Not Specified | 2D polymer with both eight- and nine-coordinate Eu(III) sites. One perchlorate is coordinated. | |

| [Eu(dpm)₃(py)₂] | Not Specified | Not Specified | Dipyridine adduct of a europium shift reagent complex. | researchgate.net |

| [Eu₄L3₄]¹²⁺ (perchlorate salt) | Not Specified | Not Specified | Tetranuclear tetrahedral cage structure. | researchgate.net |

The coordination number and geometry of the europium(III) ion are highly dependent on the steric and electronic properties of the coordinated ligands. Trivalent europium typically adopts coordination numbers of eight or nine. rsc.org

X-ray diffraction studies have identified various coordination polyhedra for Eu(III) in its complexes. In the tris-(2,2',6',2''-terpyridyl)europium(III) perchlorate complex, the europium ion is nine-coordinate, with the nine nitrogen atoms from the three terpyridyl ligands forming a distorted tricapped trigonal prism. rsc.orgrsc.org This was noted as a pioneering example of nine-coordination involving only nitrogen ligands. rsc.orgrsc.org

In a complex with N-phosphonomethylglycine, two distinct europium sites were found: one is nine-coordinate and the other is eight-coordinate. Similarly, a europium(III) complex with a pyridoxal-semicarbazone ligand was found to have a nine-coordinate geometry. nih.gov In other structures, such as a europium DOTA complex, both eight-coordinate (square anti-prism, SAP) and nine-coordinate (capped twisted square anti-prism, cTSAP) geometries were observed within the same crystal structure. chemrxiv.org The coordination sphere in these complexes is often completed by water molecules or oxygen atoms from neighboring ligands. chemrxiv.org The specific geometry is a result of accommodating the bulk and bite angle of the various ligands around the central metal ion. rsc.org

| Complex Type | Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|

| [Eu(terpy)₃]³⁺ | 9 | Distorted Tricapped Trigonal Prism | rsc.orgrsc.org |

| Eu(III) with N-phosphonomethylglycine | 8 and 9 | Not Specified | |

| [Eu(DOTA)(H₂O)]⁻ complex site | 9 | Capped Twisted Square Anti-prism (cTSAP) | chemrxiv.org |

| Free Eu(III) site in DOTA complex | 8 | Compressed Square Anti-prism (SAP) | chemrxiv.org |

| Eu(III) with Pyridoxal-Semicarbazone | 9 | Not Specified | nih.gov |

Solution Chemistry and Complexation Dynamics of Europium Iii in Perchlorate Media

Solvation Processes of Europium(III) Perchlorate in Diverse Solvent Systems

The solvation of the Eu³⁺ ion from europium perchlorate is highly dependent on the nature of the solvent. The solvent molecules compete to occupy the first coordination sphere around the cation, a process driven by the solvent's polarity, steric bulk, and Lewis basicity (donor strength).

The solvation of Eu³⁺ from this compound changes significantly when moving from water to non-aqueous or mixed solvents.

Amides: In anhydrous N,N-dimethylformamide (DMF), the Eu³⁺ ion is fully solvated by the solvent molecules, forming a species believed to be [Eu(DMF)₈]³⁺. capes.gov.br The coordination number is likely reduced from nine in water to eight in DMF due to the greater steric bulk of the DMF molecule. researchgate.net In this environment, the perchlorate anion remains in the outer sphere. capes.gov.br Similarly, in dimethyl sulfoxide (DMSO), another strong O-donor solvent, Eu³⁺ is effectively solvated. acs.org In mixed water-DMSO and water-DMF systems, Eu³⁺ is preferentially solvated by the organic solvent over water. researchgate.netrsc.org

Alcohols: In water-methanol and water-ethanol mixtures, the Eu³⁺ ion is preferentially hydrated by water molecules. researchgate.netrsc.org Even at low mole fractions of water, the inner coordination sphere of the europium ion is composed exclusively of water. rsc.org

Other Non-Aqueous Solvents: In mixed aqueous solutions with acetone, acetonitrile, or 1,4-dioxane, the first solvation sphere of Eu³⁺ is exclusively occupied by water molecules, even when water is the minor component. rsc.org However, in anhydrous acetonitrile, some studies have suggested the possibility of both inner- and outer-sphere coordination of the perchlorate ion. kit.edu Research has also been conducted on this compound complexation in benzonitrile. ntis.gov

Ionic Liquids (ILs): In the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C₄mim][Tf₂N]), dissolving Eu(ClO₄)₃ results in a species with a luminescence lifetime slightly longer than the aqueous ion, indicating a coordination environment devoid of significant water quenching but influenced by the IL anions. kit.edu In 1-ethyl-3-methylimidazolium perchlorate ([C₂mim][ClO₄]) containing a large amount of water, Eu(III) chelates were found to still be hydrated, indicating water can remain a competitive ligand even within an IL environment. rsc.org The complexation of Eu³⁺ by azide in an IL was found to be different for the perchlorate salt compared to the triflate salt, suggesting the perchlorate anion exerts a stronger electrostatic repulsion against the incoming azide ligand. researchgate.net

The composition of the Eu³⁺ solvation sphere is dictated by the properties of the solvent molecules. A key factor is the solvent's donor number (a measure of its Lewis basicity), which reflects its ability to donate an electron pair to the Lewis acidic Eu³⁺ ion. acs.org

Solvents with high donor numbers, such as DMSO and DMF, are very effective at solvating the Eu³⁺ ion and are often preferred over water in mixed-solvent systems. researchgate.net This strong solvation by the organic solvent can effectively shield the Eu³⁺ ion and prevent inner-sphere coordination by anions. capes.gov.br In contrast, solvents with lower basicity, like alcohols, acetone, and acetonitrile, are poor competitors against water for sites in the primary coordination sphere. rsc.org

The dielectric constant of the solvent also plays a role by influencing the dissociation of ion pairs. rsc.org Solvents with high dielectric constants promote the separation of the Eu³⁺ cation and the ClO₄⁻ anion, favoring an outer-sphere interaction. The preferential solvation of Eu³⁺ in various aqueous-organic mixtures follows a general trend, with the strength of solvation for many non-aqueous solvents being greater than that of water. rsc.org

Table 2: Order of Preferential Solvation for Eu(III) in Mixed Aqueous Systems This table ranks various organic solvents based on their ability to preferentially solvate the Eu(III) ion when mixed with water, as determined by the preferential solvation constant (Kps) at a mole fraction of 0.5. A higher rank indicates a stronger preference for the organic solvent over water in the first coordination sphere.

| Rank | Solvent |

| 1 | Hexamethyl phosphoramide |

| 2 | Dimethyl sulfoxide (DMSO) |

| 3 | N-methylformamide |

| 4 | N,N-dimethylformamide (DMF) |

| 5 | Formamide |

| 6 | N,N-dimethylacetamide |

| 7 | Water |

| 8 | Pyridine |

| 9 | Methanol |

| 10 | Ethanol |

| 11 | Acetone |

| 12 | Tetrahydrofuran |

| 13 | Acetonitrile |

| (Source: Based on data from reference rsc.org) |

Solvation in Non-Aqueous and Mixed Solvent Environments (e.g., amides, alcohols, ionic liquids)

Complex Formation of Europium(III) Perchlorate with Specific Ligand Systems

The solution chemistry of europium(III) in perchlorate media is characterized by its interaction with a diverse range of ligands, leading to the formation of complexes with varying stoichiometries and stabilities. The non-coordinating nature of the perchlorate anion makes europium(III) perchlorate an ideal precursor for studying these complexation reactions.

Coordination with Macrocyclic and Polydentate Ligands (e.g., cyclam derivatives, crown ethers)

Europium(III) readily forms complexes with macrocyclic ligands like crown ethers. For instance, this compound reacts with 18-crown-6 to form complexes. nih.gov The synthesis of a heteronuclear complex involving europium, lanthanum, 18-crown-6, and p-phthalic acid has been reported, starting from this compound and lanthanum perchlorate. nih.gov In this complex, both the crown ether and the p-phthalic acid coordinate to the rare earth ions, while the perchlorate anion remains uncoordinated. nih.gov The resulting complex, with the formula EuLaL2L'(ClO4)4·6H2O (where L = 18-crown-6 and L' = p-C6H4(COO)2), exhibits significantly enhanced fluorescence compared to the simple europium-crown ether complex. nih.gov This enhancement is attributed to efficient energy transfer from the lanthanum-crown ether moiety to the europium-crown ether moiety via the p-phthalic acid linker. nih.gov

Studies on lanthanide complexes with 18-crown-6 have shown that complexes with the general formula Ln(H2O)3(18-crown-6)3 can be synthesized. While this specific study focused on other lanthanides, it highlights the common formation of such aqua-complexes where the perchlorate acts as a counter-ion. The coordination environment around the lanthanide ion in these types of complexes is often completed by water molecules.

The complexation of Eu(III) with other polydentate ligands, such as aminopolycarboxylates like nitrilotriacetate (NTA), ethylenediaminetetraacetate (EDTA), and ethylene glycol-bis(2-aminoethyl ether)-N,N,N',N'-tetraacetate (EGTA), has been extensively studied. nih.gov These ligands form strong 1:1 complexes with Eu(III). nih.gov In the case of NTA, both 1:1 and 1:2 complexes, Eu(NTA)0 and Eu(NTA)23−, are formed. nih.gov

Interactions with Oxygen-Donor Ligands (e.g., β-diketones, sulfoxides, phosphine oxides, dicarboxylic acids)

Europium(III) perchlorate displays a strong affinity for oxygen-donor ligands, leading to the formation of a wide array of complexes with interesting photoluminescent properties.

β-Diketones: The complexation of europium(III) with β-diketones has been a subject of intense research since the discovery of their characteristic fluorescence. mdpi.com These ligands coordinate to the Eu3+ ion through two oxygen atoms. mdpi.com The resulting complexes often exhibit strong luminescence due to an efficient intramolecular energy transfer from the ligand to the metal ion, a phenomenon known as the "antenna effect". mdpi.com The luminescence properties can be tuned by modifying the structure of the β-diketone ligand. mdpi.com For instance, europium complexes with carbazole-based β-diketones have been synthesized and shown to be excitable by visible light. acs.org Mixed-ligand complexes, incorporating both a β-diketone and another ligand like 1,10-phenanthroline, often show enhanced luminescence. researchgate.netrsc.org

Sulfoxides: Europium(III) perchlorate forms complexes with sulfoxide ligands. For example, a ternary complex of europium(III) perchlorate with phenylnaphthoylmethyl sulfoxide and 1,10-phenanthroline has been synthesized. researchgate.net This ternary complex exhibits stronger fluorescence intensity compared to the binary complex containing only the sulfoxide ligand. researchgate.net

Phosphine Oxides: Phosphine oxides are effective ligands for Eu(III), typically coordinating through the phosphoryl oxygen atom. staffs.ac.uk The structure of the complex between Eu(ClO4)3 and Ph2P(O)CH2P(O)Ph2 has an empirical formula of Eu(19)43·2H2O, where the europium ion is eight-coordinate. staffs.ac.uk Novel tridentate bis(phosphinic amide)-phosphine oxides have also been developed as sensors for Eu(III). rsc.org These ligands form luminescent 1:2 complexes with Eu(III). rsc.org The complexation of Eu(III) with various phosphine oxides, including triphenylphosphine oxide (TPPO) and trioctylphosphine oxide (TOPO), often in conjunction with other ligands like β-diketones, has been widely reported. staffs.ac.uk

Dicarboxylic Acids: Europium(III) forms complexes with various dicarboxylic acids. Studies have been conducted on the complexation of Eu(III) with iminodiacetic acid in a sodium perchlorate medium. researchgate.net The formation of complexes with stoichiometries EuA+, EuA2-, and EuA33- (where A2- is the iminodiacetate anion) has been identified. researchgate.net The complexation of Eu(III) with other dicarboxylic acids like glutaric acid has also been investigated, leading to the formation of coordination polymers. frontiersin.org For example, a complex with the formula [Eu(C5H6O4)(H2O)3]ClO4 has been reported where the europium ion is nine-coordinate, bonded to oxygen atoms from the glutarate ligands and water molecules. frontiersin.org

Complexation with Environmentally Relevant Ligands (e.g., humic acids, phosphonic acids)

The interaction of europium(III), often used as an analog for trivalent actinides, with environmentally relevant ligands is crucial for understanding its mobility in the geosphere.

Humic Acids: Humic acids (HA), major components of dissolved organic matter, readily complex with Eu(III). nih.govresearchgate.net Studies using techniques like capillary electrophoresis-inductively coupled plasma mass spectrometry have demonstrated the complexation of Eu(III) with humic acid at pH 5 in a sodium perchlorate medium. nih.gov The complexation strength is dependent on factors like pH and the concentration of humic acid. researchgate.netscirp.org Time-resolved fluorescence spectroscopy has been used to investigate the complexation of Eu(III) with humic acid and its model compounds, revealing insights into the nature of the binding. nih.gov The presence of other metal ions, such as Fe(III), can compete with Eu(III) for binding sites on humic acids, affecting its speciation. lboro.ac.uk

Phosphonic Acids: Methane diphosphonic acids are known to form strong complexes with europium in acidic solutions. The stability of these complexes is influenced by the substituents on the phosphonic acid. The complexation of Eu(III) with N-phosphonomethylglycine (glyphosate) has been shown to form a two-dimensional polymer where a perchlorate oxygen atom is involved in the coordination. Studies on the complexation of Eu(III) with aminotrismethylenephosphonic acid have also been reported. researchgate.net Furthermore, the interaction of Eu(III) with phosphonic acid complexing agents like diethylenetriamine-N,N,N',N”,N”-pentaphosphonic acid (DTPP) and ethylenediaminetetraphosphonic acid (EDTP) has been explored in the context of actinide/lanthanide separations. inl.gov

Determination of Complex Stoichiometry and Stability Constants

Various experimental techniques are employed to determine the stoichiometry and stability constants of europium(III) complexes in perchlorate media.

Potentiometric titrations are a standard method used to determine stability constants. For example, the stability constants for Eu(III) complexes with iminodiacetic acid were determined by measuring the hydrogen ion concentration in a sodium perchlorate medium. researchgate.net This method allowed for the identification of different complex species and the calculation of their respective stability constants.

Spectroscopic methods are also widely used. Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is a powerful tool for studying the complexation of Eu(III). nih.gov By analyzing the fluorescence emission spectra and lifetimes, information about the stoichiometry and stability of the complexes can be obtained. For instance, TRLFS has been used to determine the formation constants of Eu(III) complexes with aminopolycarboxylates like NTA, EDTA, and EGTA. nih.gov

Isothermal titration calorimetry (ITC) provides thermodynamic data, including the enthalpy and entropy of complex formation, which complements the stability constants obtained from other methods. nih.gov The combination of TRLFS and ITC offers a robust approach to understanding the thermodynamics of complexation. nih.gov

Other methods include solvent extraction, which has been used to study Eu(III) adduct chelate complexes with β-diketones, and mass spectrometry, which can help identify the stoichiometry of complexes in solution. capes.gov.brchinayyhg.com

The following table provides examples of determined stability constants for various Eu(III) complexes:

Effects of pH and Ionic Strength on Europium(III) Complexation Equilibria

The complexation of Eu(III) is significantly influenced by the pH and ionic strength of the solution.

Effect of Ionic Strength: The ionic strength of the medium, often controlled using a background electrolyte like sodium perchlorate, affects the activity coefficients of the ions in solution and can influence complexation equilibria. In many studies of Eu(III) complexation, the ionic strength is kept constant to obtain reliable stability constants. researchgate.netresearchgate.netscispace.com The effect of ionic strength on the sorption of Eu(III) onto surfaces in the presence of complexing ligands has been investigated. For example, the sorption of Eu(III) on kaolinite was found to be dependent on ionic strength at lower pH values, suggesting an outer-sphere complexation mechanism, while it was independent at higher pH, indicating inner-sphere complexation. rsc.org In some cases, increasing ionic strength can lead to a decrease in sorption due to competition from the background electrolyte cations for binding sites. akjournals.com Conversely, for Eu(III) sorption in the presence of humic acids, an increase in ionic strength can lead to increased sorption, which may be attributed to changes in the conformation of the humic acid molecules. researchgate.net The enthalpy of complex formation can also be affected by ionic strength. researchgate.net

The following table summarizes the effects of pH and ionic strength on Eu(III) complexation:

Spectroscopic Investigations of Europium Iii Perchlorate Systems

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy of europium(III) perchlorate provides a window into the electronic structure of the Eu(III) ion. The spectra are characterized by transitions within the 4f electron shell, which are formally forbidden by selection rules but become partially allowed through interactions with the local environment.

Analysis of Intra-4f Electronic Transitions (f-f Transitions)

The absorption spectra of europium(III) compounds, including europium perchlorate, display a series of narrow and relatively weak bands corresponding to intra-4f electronic transitions. uni-regensburg.deacs.org These transitions arise from the redistribution of electrons within the 4f sub-shell. uni-regensburg.de Because the 4f orbitals are effectively shielded by the outer 5s and 5p electron shells, these f-f transitions behave almost like those of a free ion, resulting in sharp, line-like absorption bands. core.ac.uk

Studies on anhydrous solutions of this compound in N,N-dimethylformamide (DMF) show that the perchlorate ion (ClO₄⁻) is completely dissociated and does not participate in inner-sphere coordination with the Eu³⁺ ion. capes.gov.br This makes this compound an excellent starting material for studying solvation effects, as the observed spectral changes can be attributed primarily to the interaction between the europium ion and the solvent molecules. capes.gov.brresearchgate.net In such non-aqueous solutions, the oscillator strengths of the f-f transitions can be determined and analyzed using the Judd-Ofelt theory to yield intensity parameters (Ωλ). researchgate.net These parameters provide insights into the nature of the metal-ligand environment. researchgate.net

The absorption spectrum of Eu(III) features several key transitions from the ⁷F₀ and ⁷F₁ ground states to various excited states. scribd.com A summary of prominent transitions observed in the absorption spectra of europium(III) compounds is provided in the table below.

| Transition | Wavelength (nm) Range | Dipole Character |

| ⁷F₆ ← ⁷F₀ | 1850–2200 | Electric Dipole (ED) |

| ⁵D₀ ← ⁷F₁ | 585–600 | Magnetic Dipole (MD) |

| ⁵D₀ ← ⁷F₀ | 570–585 | Electric Dipole (ED) |

| ⁵D₁ ← ⁷F₁ | 530–540 | Electric Dipole (ED) |

| ⁵D₁ ← ⁷F₀ | 520–530 | Magnetic Dipole (MD) |

| ⁵D₂ ← ⁷F₁ | 470–480 | Electric Dipole (ED) |

| ⁵D₂ ← ⁷F₀ | 460–470 | Electric Dipole (ED) |

| ⁵L₆ ← ⁷F₀ | 390-400 | Electric Dipole (ED) |

| Data sourced from a comprehensive review on europium(III) spectroscopy. scribd.com |

The intensity of the magnetic dipole (MD) transitions, such as ⁵D₁ ← ⁷F₀, is largely independent of the chemical environment, whereas the intensity of the electric dipole (ED) transitions can be highly sensitive to the coordination sphere. scribd.com Research has shown that the perchlorate ion has little to no influence on the ⁷F₀→⁵D₀ transition, further confirming its status as a weakly or non-coordinating anion. osti.govresearchgate.net

Characterization of Hypersensitive Transitions

Among the f-f transitions, certain electric-dipole allowed transitions exhibit an unusually strong sensitivity to changes in the coordination environment of the lanthanide ion. These are known as hypersensitive transitions. researchgate.netcapes.gov.br For europium(III), the ⁵D₂ ← ⁷F₀ transition at approximately 465 nm and the ⁵D₁ ← ⁷F₁ transition around 535 nm are considered hypersensitive. scribd.comcapes.gov.br

The intensity of these hypersensitive bands can change dramatically with the type of solvent or ligand coordinated to the Eu(III) ion. researchgate.net This sensitivity makes them powerful probes for investigating complex equilibria and the formation of inner-sphere complexes in solution. researchgate.netresearchgate.net For example, in studies of this compound with various ligands, the intensity of hypersensitive transitions in both absorption and emission spectra can be used to deduce the symmetry of the complex and the nature of the Eu-ligand bond. capes.gov.br The splitting of a hypersensitive band can indicate an asymmetric coordination environment around the europium ion, suggesting a low-symmetry structure. researchgate.net Extraordinarily large absorption intensities for hypersensitive transitions have been observed in certain europium(III) complexes, such as with 2,2′-bipyridine-1,1′-dioxide, highlighting the significant influence of the ligand field. capes.gov.br

Luminescence Spectroscopy (Emission and Excitation)

Luminescence spectroscopy is an exceptionally sensitive tool for studying europium(III) perchlorate systems. The Eu(III) ion exhibits characteristic sharp emission lines, primarily originating from the ⁵D₀ excited state to the various levels of the ⁷F ground state manifold (⁷Fⱼ, where J = 0, 1, 2, 3, 4). nih.govncat.edu

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) for Hydration Number Determination and Ligand Coordination

Time-resolved laser fluorescence spectroscopy (TRLFS) is a powerful technique that measures the decay lifetime of the Eu(III) luminescence. The lifetime of the ⁵D₀ excited state is sensitive to non-radiative de-excitation pathways, particularly quenching by high-frequency vibrations from solvent molecules or ligands directly coordinated to the metal ion. O-H oscillators from water molecules are very efficient quenchers, while C-H or N-H oscillators from organic ligands are also effective. capes.gov.br

This principle is famously used to determine the number of water molecules (the hydration number, q) in the first coordination sphere of the Eu(III) ion. The decay rate is significantly faster in H₂O compared to D₂O due to the lower frequency of O-D vibrations. By measuring the luminescence decay lifetimes in both H₂O and D₂O, the number of coordinated water molecules can be calculated.

In a detailed study of this compound in frozen aqueous solution, TRLFS was used to determine species-selective spectroscopic parameters, including the decay time (τ). nih.gov The observation of two distinct decay times, along with much longer lifetimes in D₂O, provided direct evidence for the co-existence of two different aquo ions, which were assigned as 8- and 9-fold coordinated species. nih.gov Luminescence lifetimes for this compound in mixed ethanol-water solutions range from 110 to 190 µs, and these measurements help confirm that perchlorate does not displace the solvent from the inner coordination sphere. epa.gov

Analysis of Crystal Field Splitting and Determination of Site Symmetry

The crystal field (or ligand field) created by the surrounding solvent molecules or ligands removes the degeneracy of the J-levels of the Eu(III) ion, causing the emission bands to split into a number of components. core.ac.uk According to group theory, the number of observed components for each ⁵D₀ → ⁷Fⱼ transition is determined by the point group symmetry of the Eu(III) coordination site. researchgate.net

A maximum of (2J+1) components can be observed for a given transition in a low-symmetry environment. The analysis of this splitting pattern in high-resolution spectra is a definitive method for determining the local site symmetry around the Eu(III) ion. researchgate.netnih.gov

| Transition | Max. Number of Lines |

| ⁵D₀ → ⁷F₀ | 1 |

| ⁵D₀ → ⁷F₁ | 3 |

| ⁵D₀ → ⁷F₂ | 5 |

| ⁵D₀ → ⁷F₃ | 7 |

| ⁵D₀ → ⁷F₄ | 9 |

For instance, a high-resolution analysis of the ⁵D₀ → ⁷F₀ emission band for this compound in DMF revealed the presence of a solvated species, Eu(DMF)ₓ³⁺, with C₂ᵥ symmetry. capes.gov.br In another study, analysis of the crystal field energy splitting in frozen aqueous solutions of this compound allowed for the determination of crystal field parameters (B₂₀ and B₂₂) and the assignment of point symmetry groups to the co-existing 8- and 9-coordinate aquo ions. nih.gov Similarly, the emission spectra of complexes like [Eu(bpyO₂)₄]³⁺, formed using this compound, were interpreted in terms of distortions from an ideal D₄ symmetry, based on the number of observed crystal-field transitions. capes.gov.br

Electrochemical Behavior of Europium Iii in Perchlorate Media

Redox Potentials of the Europium(III)/Europium(II) Couple

The formal reduction potential of the Eu(III)/Eu(II) couple is a key parameter in understanding its electrochemical behavior. This potential is not constant but varies with the chemical environment, including the solvent system and the nature of the supporting electrolyte.

Cyclic Voltammetric Studies in Organic Solvents

Cyclic voltammetry is a powerful technique for investigating the redox behavior of chemical species. In organic solvents, the Eu(III)/Eu(II) couple exhibits distinct electrochemical characteristics.

Studies on the electroreduction of Europium(III) trifluoromethanesulfonate in dimethylsulfoxide (DMSO) with tetraethylammonium perchlorate as the supporting electrolyte have been conducted using cyclic voltammetry. researchgate.net These investigations aim to determine the standard electrode reaction rate constants and are often coupled with other techniques like AC polarography. researchgate.net The data from such studies, including the influence of the supporting electrolyte concentration on the reaction rates, are crucial for understanding the kinetics of the electron transfer process. researchgate.net

In N,N-Dimethylformamide (DMF), the reduction of Europium(III) acetylacetonate has been studied in the presence of tetraethylammonium perchlorate. oup.com The addition of cations like Li⁺ to the supporting electrolyte was found to shift the reduction potential to more positive values. oup.com This effect is attributed to a coordinative relaxation reaction of the reduction product. oup.com

The electrochemical reduction of Eu(III) has also been explored in acetonitrile. oup.com In the presence of tetraethylammonium perchlorate, the Eu(III)/Eu(II) couple in acetonitrile was found to be quasi-reversible. oup.com

Polarographic Investigations in Aqueous and Mixed Aqueous-Organic Solutions

Polarography, particularly at a dropping mercury electrode, has been extensively used to study the Eu(III)/Eu(II) redox couple in aqueous and mixed solvent systems.

In aqueous perchlorate media, the reduction of Eu(III) to Eu(II) is a well-studied process. ias.ac.inias.ac.in The half-wave potential (E₁/₂) for this reduction is influenced by the concentration of the perchlorate supporting electrolyte. ias.ac.inias.ac.in

The addition of an organic solvent, such as methanol, to the aqueous solution significantly affects the polarographic behavior of europium in perchlorate media. As the methanol content is increased, the half-wave potential initially shifts to more negative values and then to more positive values. ias.ac.inias.ac.in This behavior is attributed to ion-pairing effects in the perchlorate medium. ias.ac.inias.ac.in The standard rate constants calculated in aqueous methanol indicate that the electrode reaction becomes quasi-reversible. ias.ac.inias.ac.in

Below is a data table summarizing the effect of methanol concentration on the half-wave potential of Europium(III) in perchlorate media.

| Methanol Concentration (%) | Half-Wave Potential (E₁/₂) vs. SCE (V) |

|---|---|

| 0 | -0.620 |

| 10 | -0.635 |

| 25 | -0.650 |

| 50 | -0.640 |

| 75 | -0.615 |

Influence of Anions and Solvent Composition on Electrode Process Kinetics

The kinetics of the Eu(III)/Eu(II) electrode process are not only dependent on the electrode material and potential but are also significantly influenced by the composition of the electrolyte solution, including the nature of the anions present and the solvent system.

The rate of the electrode process for the Eu(III)/Eu(II) couple is altered by the kind and concentration of the anion in the supporting electrolyte. ias.ac.inias.ac.in In a comparative study of different anions, the rate of reduction was found to increase in the order: perchlorate < sulphate < lactate ≈ acetate. ias.ac.inias.ac.in This trend is related to the increasing polarisability of the anion or the increasing stability of the europium complexes formed. ias.ac.inias.ac.in Perchlorate, being a weakly coordinating anion, results in a slower electrode reaction rate compared to more strongly coordinating or more polarisable anions. ias.ac.inias.ac.in The kinetics of Eu(III) reduction have been noted to be influenced by the diffuse double layer at the electrode surface, which is in turn affected by the nature and concentration of the supporting electrolyte. researchgate.net

Investigations into the electrochemical reduction of Eu(III) in various electrolytes have shown that the influences of perchlorate and chloride anions on the electrode response in square wave voltammetry are quite similar when observing the peak potential shift and peak height decrease as a function of electrolyte concentration. srce.hrirb.hr This is in contrast to media containing nitrate, bromide, or iodide, where inner-sphere complexation or adsorption of anions on the electrode surface leads to significantly different behavior. srce.hrirb.hr

The table below provides the standard rate constants for the reduction of Europium(III) in the presence of different anions.

| Anion | Standard Rate Constant (kₛ) (cm/s) |

|---|---|

| Perchlorate | 1.3 x 10⁻⁴ |

| Chloride | 2.0 x 10⁻⁴ |

| Sulphate | 4.0 x 10⁻⁴ |

| Lactate | 1.0 x 10⁻³ |

| Acetate | 1.0 x 10⁻³ |

Solvent Extraction and Separation Methodologies for Europium Iii in Perchlorate Systems

Liquid-Liquid Extraction Mechanisms and Kinetics

In the solvent extraction of metal β-diketonates, the presence of a Lewis base, or a neutral donor, enhances extractability through the formation of an adduct. This synergistic effect is particularly prominent in systems involving europium chelates. For instance, the extraction of Europium(III) with thenoyltrifluoroacetone (HTTA) is significantly improved by the addition of neutral donors like trioctylphosphine oxide (TOPO). The synergistic effect is generally larger when the neutral adduct-forming ligand is an organic phosphate ester.

Studies have shown that the stoichiometry of the extracted species varies depending on the neutral donor used. For example, in synergistic systems with (carbamoylmethyl)phosphine oxide (CMPO) and HTTA, the extracted species is identified as the adduct complex M(ClO₄)(TTA)₂(CMPO)₂. tandfonline.com Similarly, the extraction of Eu(III) using a mixture of di-n-butylsulfoxide (DBSO) and Cyanex-272 resulted in an extracted species with the composition Eu(C272)₃·2DBSO. tandfonline.com The formation of these adducts increases the hydrophobicity of the europium complex, thereby facilitating its transfer into the organic phase. The molecular organic diluents also play a role, with the synergistic effect typically increasing as the solubility of water in the diluent decreases. slideshare.net

Kinetic studies provide insight into the mechanism of extraction. The extraction of Europium(III) from an aqueous perchlorate medium into a chloroform solution containing thenoyltrifluoroacetone (HTTA) and a neutral donor like 18-crown-6 (18C6) or triphenylarsine oxide (Ph₃AsO) has been investigated using a stirred Lewis cell. researchgate.netcluin.orgclu-in.org These studies reveal that the rate-controlling step may involve diffusion, complex formation, or the removal of water from the ion's solvation shell. acs.org

In the Eu(III)-HTTA-Ph₃AsO system, the rate of extraction was found to increase with higher concentrations of HTTA and Ph₃AsO, while it decreased with an increase in hydrogen ion concentration [H⁺]. researchgate.netacs.org The reaction is first-order, and the mechanism is believed to initiate in the aqueous phase, given the relatively high aqueous solubility of HTTA. acs.org

Table 1: Kinetic Data for Europium(III) Extraction by HTTA and Ph₃AsO Mixture in Chloroform acs.orgConditions: pH = 3.5, [Ph₃AsO] = 0.02M, T = 25±0.01°C, Ionic Strength = 0.1 (H⁺, NaClO₄), Stirring Rate = 400 rpm.

| [HTTA] (M) | kobs (min-1) |

|---|---|

| 0.01 | 0.0163 |

| 0.02 | 0.0329 |

| 0.04 | 0.0461 |

| 0.06 | 0.0560 |

| 0.075 | 0.0691 |

The effect of temperature on these extraction systems has also been studied to calculate thermodynamic functions, further elucidating the extraction mechanism. cluin.orgclu-in.org

Role of Adduct Formation in Europium(III) Extraction Systems

Synergistic Extraction Systems Utilizing Europium(III) Perchlorate as a Model Substrate

Synergistic extraction significantly enhances the separation of Eu(III). This is achieved by using a combination of two extractants, typically an acidic chelating agent and a neutral donor. The chelating agent neutralizes the charge of the Eu³⁺ ion, while the neutral donor displaces residual water molecules from the coordination sphere, forming a more lipophilic adduct.

A classic example is the extraction of Eu(III) from a perchlorate medium with a mixture of thenoyltrifluoroacetone (HTTA) and a neutral donor like tri-n-octylphosphine oxide (TOPO) or a crown ether. cluin.orgclu-in.orgresearchgate.net The synergistic effect is dependent on the central metal ion, with HTTA chelates of trivalent lanthanides showing particularly large effects. slideshare.net Research has also explored various other neutral donors, such as (carbamoylmethyl)phosphine oxide (CMPO) and 2,6-bis((diphenylphosphino)methyl)pyridine N,P,P-trioxide (NOPOPO), which demonstrate synergistic effects when combined with HTTA for Eu(III) extraction. tandfonline.com The choice of anion in the aqueous phase is critical; studies comparing nitrate and perchlorate media show that the counterion can drastically change the extraction selectivity across the lanthanide series. sckcen.be

Ion Exchange Chromatography Applications with Perchlorate Counterions

Ion exchange is a highly effective method for the purification and separation of lanthanides. dtic.mil The process involves passing a solution containing the ions through a resin column, where the ions interact differently with the resin's functional groups based on their size and charge, allowing for their separation. dtic.mil

The role of the counterion in the aqueous phase is of particular importance. The nature of the anion can dramatically alter the selectivity of the separation process. For instance, in lanthanide extraction using a 1,10-phenanthroline derivative, a shift in maximum extraction from light lanthanides in a nitrate system to heavy lanthanides (like dysprosium and holmium) in a perchlorate system has been observed. sckcen.be This suggests that a cycling process between perchlorate and nitrate media could significantly enhance the separation factors for specific lanthanides. sckcen.be While many studies focus on removing perchlorate from water using ion exchange resins, the influence of the perchlorate ion itself on the separation of metal cations like Eu(III) is a key area of research. researchgate.net In some experiments, Eu(II) solutions have been passed through cation-exchange resins like Dowex 50W-X8 to determine acid concentration.

Capillary Electrophoresis for Europium Speciation in Perchlorate-Based Solutions

Understanding the speciation of europium in solution is crucial for predicting its environmental mobility and optimizing separation processes. Capillary electrophoresis (CE), particularly when hyphenated with inductively coupled plasma mass spectrometry (ICP-MS), is a powerful technique for this purpose.

This method has been used to investigate the complexation of Eu(III) with model substances for dissolved organic matter, such as humic acid, in aqueous sodium perchlorate solutions. Studies using CE-ICP-MS at a pH of 5 and an ionic strength of 10 mM with sodium perchlorate have clearly shown the different speciation and complexation behavior of the triply charged europium cation. The high voltage applied during CE separation can, however, dissociate weak complexes. The technique allows for the analysis of complexation behavior and its influence on the migration of europium, which is important for applications like the management of nuclear waste, where europium serves as an analog for americium.

Theoretical and Computational Approaches in Europium Iii Perchlorate Research

Density Functional Theory (DFT) for Structural Prediction and Electronic Property Calculations

Density Functional Theory (DFT) is a cornerstone of computational research on europium(III) complexes. It offers a balance between computational cost and accuracy, making it suitable for the relatively large and complex systems involving the Eu(III) ion. In the context of research involving europium(III) perchlorate as a precursor, DFT is primarily applied to the resulting complexed species in solution or in the solid state.

Structural Prediction: One of the primary applications of DFT is the prediction of ground-state geometries. By optimizing the structure of a europium complex, researchers can determine key structural parameters such as bond lengths, bond angles, and coordination numbers. For instance, studies on the complexation of Eu(III) with various ligands use DFT to model the coordination environment around the central metal ion. nih.gov These calculations can reveal how many ligand and solvent molecules are directly bound to the europium ion and in what spatial arrangement, such as a bicapped square antiprism. nih.gov Hybrid functionals like PBE0 and HSE have shown particular success in accurately predicting lattice constants and bulk moduli for europium compounds. aps.org

Electronic Property Calculations: DFT is also instrumental in calculating the electronic properties of these complexes. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are frequently calculated to understand the electronic structure and reactivity. The HOMO-LUMO gap provides an indication of the chemical stability of the complex. nih.gov Furthermore, DFT calculations are used to analyze the nature of chemical bonding, providing insights into the covalent or ionic character of the interactions between the europium ion and the coordinating ligands. researchgate.net

The table below summarizes key parameters obtained from DFT calculations for a representative Eu(III) complex.

| Property | Description | Typical Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the complex. | Predicts bond lengths, angles, and coordination geometry. nih.gov |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Assesses electronic stability and potential for charge transfer. nih.gov |

| Binding Energy | The energy released upon the formation of the complex from the ion and ligands. | Used to predict the stability of the resulting complex. researchgate.net |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the interpretation of experimental infrared (IR) spectra. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying electronic excited states. rsc.orguci.edu This is particularly relevant for europium complexes due to their luminescent properties, which are governed by transitions between electronic states. TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light.

Key applications of TD-DFT in this field include:

Predicting Absorption Spectra: TD-DFT can simulate the UV-visible absorption spectrum of a complex, identifying the energies of singlet excited states (S₁) and triplet excited states (T₁). acs.orgnih.gov This is crucial for understanding the first step in the luminescence process: the absorption of energy by the organic ligands, which act as "antennas."

Characterizing Electronic Transitions: The calculations can reveal the nature of the excited states, for example, whether they are localized on the ligand (π–π* transitions), or involve charge transfer between the ligand and the metal (LMCT). researchgate.net

Analyzing Intersystem Crossing (ISC): The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states of the ligand is a critical parameter for luminescence. TD-DFT provides these energy levels, which are then used to estimate the efficiency of intersystem crossing—the process where the excited ligand transitions from a singlet to a triplet state before transferring its energy to the europium ion. nih.govacs.org

Visualizing and analyzing the results from TD-DFT calculations, through tools that measure electron-hole separation, can help quantify the charge-transfer character of an excited state and identify when the method's known limitations, especially for long-range charge transfer, might be a factor. rsc.orgchemrxiv.org

Application of Quantum Chemical Methods to Europium(III) Complexation Studies

Quantum chemical methods provide profound insights into the complexation behavior of the Eu(III) ion, often sourced from europium perchlorate, with various organic ligands. mdpi.comresearchgate.net These studies are vital for understanding the thermodynamics and structural details that govern the formation and stability of different europium species in solution.

Researchers use methods like DFT, often combined with continuum solvation models like COSMO (Conductor-like Screening Model), to investigate complexation reactions. nih.gov This approach allows for the calculation of thermodynamic quantities, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of complexation. By comparing these calculated values for different metal ions (e.g., Eu³⁺ vs. Am³⁺) or different ligands, scientists can predict the selectivity of a ligand for europium. nih.gov

For example, studies have calculated the complexation enthalpies for Eu(III) with ligands like TPEN [N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine], finding them to be exothermic, which aligns with experimental observations. nih.gov Furthermore, a combination of experimental techniques like EXAFS (Extended X-ray Absorption Fine Structure) and computational approaches such as Ab Initio Molecular Dynamics (AIMD) can determine the coordination structures of Eu(III) complexes in solution, revealing how counter-ions (like nitrate or triflate) and solvent molecules bind to the metal center. osti.gov

Theoretical Modeling of Energy Transfer Processes (e.g., Marcus Theory)

The luminescence of Eu(III) complexes relies on an efficient intramolecular energy transfer (IET) from the ligand's excited triplet state (T₁) to the emissive ⁵D₀ state of the Eu(III) ion. nih.gov Theoretical models are essential for understanding the dynamics and rates of these energy transfer steps.

Marcus Theory provides a framework for calculating the rate of electron transfer and, by extension, energy transfer processes. acs.orgwiley-vch.de The theory relates the rate constant of the transfer process to several key parameters:

Electronic Coupling (V): A measure of the interaction between the initial (donor) and final (acceptor) states.

Reorganization Energy (λ): The energy required to distort the geometry of the initial state to that of the final state without any transfer occurring.

Driving Force (ΔG°): The change in Gibbs free energy for the transfer process.

In the context of Eu(III) complexes, Marcus theory is applied to calculate the rate of intersystem crossing (ISC) within the ligand and the subsequent energy transfer to the europium ion. acs.orgnih.gov By combining DFT and TD-DFT calculations to obtain the necessary energy levels and structures, researchers can model the entire energy transfer pathway. acs.org For example, a combination of excited-state dynamics studies and Marcus model calculations has suggested that structural changes in the ligand, such as the formation of Si-O-Si bonds, can lead to a more efficient charge-transfer process and enhanced luminescence. acs.org

The table below outlines the key parameters in Marcus Theory and their role in modeling energy transfer.

| Parameter | Symbol | Description | Relevance to Eu(III) Luminescence |

| Electronic Coupling Matrix Element | V | Quantifies the electronic interaction between the donor (ligand) and acceptor (Eu³⁺). | A larger value generally leads to a faster energy transfer rate. |

| Reorganization Energy | λ | The energy cost of structural rearrangement of the complex and solvent upon energy transfer. | A smaller reorganization energy facilitates faster transfer. acs.org |

| Gibbs Free Energy Change | ΔG° | The thermodynamic driving force for the energy transfer from the ligand to the Eu³⁺ ion. | The transfer rate is typically maximized when -ΔG° ≈ λ. |

| Intersystem Crossing Rate | W_ISC | The rate of transition from the ligand's excited singlet state (S₁) to its triplet state (T₁). | A high ISC rate is necessary to populate the triplet state, which is the primary energy donor to Eu³⁺. nih.gov |

Predictive Modeling of Luminescence Properties Based on Computed Structures

A major goal of computational studies on europium complexes is to predict their luminescent properties before synthesis. This involves a multi-step approach that integrates the methods described above.

Structure Calculation (DFT): The ground state geometry of the proposed Eu(III) complex is optimized. nih.gov

Excited State Analysis (TD-DFT): The energies of the ligand's singlet (S₁) and triplet (T₁) excited states are calculated. The position of the triplet state must be suitable for energy transfer to the Eu(III) ion's ⁵D₀ level (typically requiring T₁ to be ~2500–4000 cm⁻¹ above the ⁵D₀ state). nih.gov

Energy Transfer Modeling: The rates of key processes, including intersystem crossing and ligand-to-metal energy transfer, are estimated using frameworks like Marcus theory. acs.org

Luminescence Prediction: By analyzing the efficiencies of all steps in the "antenna effect" pathway (light absorption → intersystem crossing → energy transfer → Eu³⁺ emission), a qualitative or even semi-quantitative prediction of the complex's luminescence intensity and quantum yield can be made.

For instance, theoretical calculations have successfully explained why certain structural modifications, such as changing auxiliary ligands, enhance luminescence. mdpi.com These models can show how changes in the coordination environment affect the rigidity of the complex, the energy level alignment, and the efficiency of the energy transfer process, ultimately controlling the observed brightness of the material. researchgate.netacs.org This predictive capability is crucial for the rational design of new, highly efficient luminescent materials for applications in lighting, displays, and sensors. mdpi.com

Advanced Research Applications and Future Directions of Europium Iii Perchlorate Systems

Europium(III) Perchlorate as a Spectroscopic Probe for Probing Chemical Environments and Biological Systems

The unique spectroscopic properties of the Europium(III) (Eu(III)) ion make it an exceptional luminescent probe for investigating molecular-level interactions in both chemical and biological systems. dbc.wroc.plmdpi.comutm.md The foundation of its utility lies in the electronic transitions within its 4f shell. Specifically, the transition from the non-degenerate excited state (⁵D₀) to the non-degenerate ground state (⁷F₀) is particularly sensitive to the local chemical environment. dbc.wroc.pl This results in a single, distinct absorption peak for each unique Eu(III) species, allowing for precise identification and quantification of different complexes in a system. dbc.wroc.pl

Europium(III) perchlorate is often used in fundamental studies because the perchlorate ion (ClO₄⁻) is a weakly coordinating anion and generally does not enter the inner coordination sphere of the Eu(III) ion in solution. epa.gov This provides a stable baseline for studying the effects of other ligands or solvent molecules. The luminescence lifetime of Eu(III) is highly sensitive to quenching by O-H oscillators from water molecules directly coordinated to the ion. dbc.wroc.pl This relationship allows researchers to accurately determine the number of water molecules in the first coordination sphere, a parameter known as the hydration number, by measuring the luminescence decay rate. dbc.wroc.pl

This probing capability has been extended to complex biological environments. For instance, laser-induced lanthanide ion luminescence is a well-established technique for studying metal ion binding sites in biological systems. dbc.wroc.pl By introducing Eu(III), often as a perchlorate salt, researchers can track its uptake, localization, and speciation. Time-resolved laser-induced fluorescence spectroscopy (TRLFS) has been instrumental in studying the interaction of Eu(III) with organisms like fungi and plants. nih.govnih.gov In these studies, Eu(III) was observed to bind to cell surfaces, membranes, and even accumulate in the cytoplasm, with phosphate groups on organic ligands being identified as key binding sites in fungal matrices. nih.gov The analysis of Eu(III) luminescence provides detailed insights into how these organisms interact with trivalent metal ions at a molecular level. nih.govnih.gov

Fundamental Research Towards the Development of Luminescent Materials and Optical Sensors

Europium(III) perchlorate serves as a critical starting material in the fundamental research and development of novel luminescent materials and optical sensors. rsc.org The intense and narrow-band red emission of Eu(III) complexes, arising from the ⁵D₀ → ⁷F₂ transition, makes them highly desirable for applications in displays, lighting, and optical probes. scirp.orgmdpi.com A primary challenge in utilizing Eu(III) is its inherently low absorption coefficient, which stems from the parity-forbidden nature of 4f-4f electronic transitions. nih.gov

To circumvent this limitation, research focuses on synthesizing coordination complexes where organic ligands act as "antennas." These ligands absorb excitation energy (typically UV light) much more efficiently than the bare ion and subsequently transfer this energy to the central Eu(III) ion, which then emits its characteristic luminescence. scirp.org The design of these ligand systems is a vibrant area of research. Studies have demonstrated that the luminescence of Eu(III) complexes can be significantly enhanced by creating ternary systems. For example, adding a second ligand, such as 2,2'-dipyridyl, to a binary europium perchlorate complex with bis(benzylsulfinyl)methane resulted in a 7.36-fold increase in fluorescence emission intensity. This enhancement is attributed to a synergistic effect where both ligands contribute to the energy transfer process.

The counter-anion of the europium salt can also influence the morphology of the resulting material. In one study, the use of Eu(ClO₄)₃·6H₂O led to the formation of porous europium(III) terpyridine complex-bridged polysilsesquioxanes, whereas substituting it with europium chloride produced irregular, non-porous nanoparticles. rsc.org

These fundamental principles are being applied to create sophisticated optical sensors. A notable example is the development of a pH sensor using a sol-gel membrane. In this device, a luminescent Eu(III) complex was co-immobilized with bromothymol blue, a pH-indicator dye. The sensor operates on the principle of luminescence absorption; the Eu(III) complex provides a stable light source, and its emission at 615 nm is absorbed by the basic form of the bromothymol blue. As the pH changes, the absorption of the indicator dye changes, which in turn modulates the detected luminescence intensity, allowing for a ratiometric measurement of pH.

| Europium(III) Complex System | Key Finding | Reported Value | Reference |

|---|---|---|---|

| Eu(III)-sulfoxide binary complex | Relative fluorescence emission intensity | 8,153 a.u. | |

| Eu(III)-sulfoxide-dipyridyl ternary complex | Relative fluorescence emission intensity (7.36x enhancement over binary) | 59,990 a.u. | |

| DTBTA-Eu³⁺ chelate | Luminescence Quantum Yield | 9.1% | acs.org |

| DTBTA-Eu³⁺ chelate | Luminescence Lifetime | 1.02 ms | acs.org |

| DTBTA-Eu³⁺ chelate | Molar Extinction Coefficient (at 335 nm) | 3.1 × 10⁴ cm⁻¹ M⁻¹ | acs.org |

Modeling Actinide Chemistry and Migration Behavior Using Europium(III) as a Chemical Analog

Europium(III) plays a pivotal role as a chemical analog for trivalent actinides, such as Americium(III) (Am(III)) and Curium(III) (Cm(III)). nih.govresearchgate.net This substitution is justified by their nearly identical ionic radii and similar coordination chemistry, which allows for the study of hazardous radionuclide behavior using non-radioactive europium. frontiersin.orghbni.ac.in This approach is particularly valuable for predicting the long-term fate and migration of actinides in the environment, a critical component of the safety assessment for geological repositories for nuclear waste. nih.gov

Researchers use Eu(III) to investigate interaction mechanisms with various environmental materials. Studies have focused on the sorption and speciation of Eu(III) in systems containing fungal biomass, plants, and key components of engineered barrier systems like cement. nih.govnih.govfrontiersin.org For example, investigations into the retention of Eu(III) by calcium-silicate-hydrate (C-S-H) phases, the main binding component in cement, showed that Eu(III) was strongly retained, even in the presence of organic ligands like gluconate. frontiersin.org

Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is a primary analytical tool in these studies. nih.govfrontiersin.org By exciting the Eu(III) ion and analyzing the resulting luminescence spectrum and decay lifetime, scientists can identify the different chemical species formed (e.g., surface-adsorbed ions, precipitates, or complexes with organic matter) and quantify their distribution. nih.govhbni.ac.in This speciation information is vital, as the mobility of a metal in the geosphere is highly dependent on its chemical form. Research using Eu(III) has provided molecular-level understanding of how trivalent actinides might be immobilized within a repository or interact with the surrounding biosphere. nih.govnih.gov

Emerging Research Areas and Unexplored Facets in Europium(III) Perchlorate Chemistry

The chemistry of europium(III) perchlorate continues to evolve, with research pushing into more complex and highly specific applications. A significant emerging area is the design of sophisticated luminescent probes for selective detection of specific biomolecules in living systems. nih.gov Moving beyond its use as a general environmental probe, researchers are developing intricate Eu(III) complexes capable of recognizing specific targets. A prime example is a recently developed probe, [Eu.ADPGlow]⁻, which shows remarkable selectivity for adenosine diphosphate (ADP) over the abundant and structurally similar adenosine triphosphate (ATP). This probe can permeate cell membranes and has been used to visualize ADP concentrations within cellular organelles like mitochondria, opening new avenues for studying cellular metabolism. nih.gov

Another frontier lies in the creation of advanced hybrid luminescent materials. Research on europium(III) coordination oligomeric silsesquioxanes demonstrates how the material's structure can be engineered to control its optical properties. By forming a Si-O-Si network through a sol-gel process, the ligand's electronic structure is modified, leading to more efficient energy transfer and a higher luminescence quantum yield compared to the monomeric complex. nih.govacs.org This points toward the rational design of highly efficient, solid-state luminescent materials.

Furthermore, there is untapped potential in exploring the fundamental coordination chemistry of europium(III) perchlorate in various non-aqueous solutions to better understand solvation dynamics and complex formation equilibria. researchgate.net The development of multifunctional probes that can respond to multiple stimuli simultaneously (e.g., pH and a specific metal ion) is another largely unexplored facet. The unique photophysical properties of europium(III) also position it as a candidate for use in developing platforms for quantum information technologies, an area of research that is just beginning to be explored. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing and purifying europium(III) perchlorate?

Europium(III) perchlorate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in concentrated perchloric acid (HClO₄) under controlled heating. Evidence from kinetic studies highlights the need to avoid chloride contamination, as chloride ions can interfere with redox stability, especially in europium(II) systems . Purification involves recrystallization from acidic solutions, with careful monitoring of ionic strength using NaClO₄ to maintain solution stability. For chloride-free systems, rapid oxidation of Eu(II) by perchlorate ions necessitates the inclusion of stabilizing ligands or inert atmospheres during synthesis .

Q. Which characterization techniques are most effective for analyzing europium perchlorate complexes?

Key techniques include:

- Luminescence spectroscopy : To study fluorescence enhancement by ligands (e.g., 2,2'-dipyridyl or salicylic acid), which increases emission intensity via antenna effects .

- Isotopic ratio mass spectrometry (IRMS) : Monitoring the ³⁵Cl/³⁷Cl ratio (natural abundance ~3.0655) to confirm perchlorate identity and rule out sulfate interference .

- X-ray diffraction (XRD) : For crystallographic analysis of hydrated or ligand-bound complexes .

Q. How does the stability of this compound vary with solution conditions?

Stability is highly dependent on pH, ionic strength, and counterion presence:

- In acidic media (pH < 2), Eu(III) perchlorate remains stable, but chloride ions accelerate redox reactions between Eu(II) and Eu(III). Chloride-free perchloric acid solutions are prone to rapid Eu(II) oxidation, limiting their use in kinetic studies .

- Chelating ligands (e.g., polyacrylic acid) enhance stability by forming ternary complexes, reducing hydrolysis and precipitation .

Advanced Research Questions

Q. How can researchers design experiments to study electron-transfer kinetics in this compound systems without interference?

- Ionic strength control : Adjust with NaClO₄ to maintain constant ionic strength (e.g., 2.0 M) while minimizing chloride contamination .

- Redox separation : Use ammonium hydroxide to selectively precipitate Eu(III) hydroxide, enabling isolation of Eu(II) species for rate-law determination .

- Temperature-dependent studies : Measure rate constants (e.g., ) across 32–50°C to derive activation parameters .

Q. What experimental approaches elucidate the impact of ligand complexation on this compound's luminescence?

- Ligand screening : Compare fluorescence intensity of Eu(III) perchlorate with and without ligands like 2,2'-dipyridyl. Enhanced emission occurs via ligand-to-metal energy transfer, with crystal field splitting increasing by ~15–20% in chelated systems .

- pH titration : Correlate luminescence intensity with pH to identify optimal conditions for complex stability. For example, salicylic acid complexes show maximal emission at pH 5–6 due to reduced hydrolysis .

Q. How do complexation dynamics influence the reactivity of this compound in aqueous systems?

- Speciation studies : Use extended X-ray absorption fine structure (EXAFS) to determine coordination numbers and bond distances in Eu(III)-ligand-perchlorate complexes .

- Competitive ligand assays : Introduce competing anions (e.g., nitrate, sulfate) to quantify binding constants and assess perchlorate’s role in stabilizing europium ions .

Methodological Considerations

- Avoiding chloride contamination : Critical for redox studies; use high-purity reagents and ion-exchange resins to remove trace chloride .

- Non-monotonic dose responses : Observed in biological systems exposed to perchlorate; similar principles may apply to europium-perchlorate interactions in environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.